4-(2-Bromophenyl)piperidine-2,6-dione
Description
Properties
IUPAC Name |
4-(2-bromophenyl)piperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c12-9-4-2-1-3-8(9)7-5-10(14)13-11(15)6-7/h1-4,7H,5-6H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELSMZSISXNIMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)NC1=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10734526 | |
| Record name | 4-(2-Bromophenyl)piperidine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99983-26-3 | |
| Record name | 4-(2-Bromophenyl)piperidine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Emergence of Bromophenyl-Piperidine-2,6-Diones: A Technical Guide to their Core Biological Activity as Cereblon E3 Ligase Modulators
Introduction
In the landscape of modern drug discovery, the piperidine-2,6-dione scaffold has emerged as a cornerstone for the development of novel therapeutics. This chemical motif is the core of immunomodulatory imide drugs (IMiDs), a class that includes the notorious yet therapeutically significant thalidomide and its more refined analogs, lenalidomide and pomalidomide[1][2]. This guide delves into the biological activity of a specific subset of these molecules: bromophenyl-piperidine-2,6-diones. While the initial query focused on the 4-(2-Bromophenyl)piperidine-2,6-dione isomer, the available scientific literature points to a more extensively studied analog, 3-(4-bromophenyl)piperidine-2,6-dione , as a prototypical example of this class. The primary biological function of these compounds lies in their ability to act as modulators of the Cereblon (CRBN) E3 ubiquitin ligase complex, a key player in the ubiquitin-proteasome system that governs protein homeostasis[1][3]. This activity has positioned them as critical components in the rapidly advancing field of targeted protein degradation, particularly in the design of Proteolysis Targeting Chimeras (PROTACs)[4][5]. This guide will provide an in-depth exploration of the synthesis, mechanism of action, and applications of these compounds, with a focus on their role as CRBN ligands for researchers, scientists, and professionals in drug development.
Chemical and Synthetic Overview
The core structure of bromophenyl-piperidine-2,6-diones consists of a piperidine ring with two ketone groups at positions 2 and 6, and a brominated phenyl group attached to the piperidine ring. The position of this substituent and the bromine on the phenyl ring are critical for biological activity.
General Synthesis of Piperidine-2,6-dione Derivatives
The synthesis of substituted piperidine-2,6-diones can be achieved through various synthetic routes. A common approach involves the cyclization of substituted glutaric acid derivatives. For instance, the synthesis of 3-substituted piperidine-2,6-diones can be accomplished under transition-metal-free conditions, highlighting the practicality of these methods for generating diverse analogs[6]. The synthesis of the parent piperidine-2,6-dione can be a starting point, followed by bromination[7].
A representative synthetic pathway to a bromophenyl-piperidine-2,6-dione is outlined below. This is a generalized scheme and specific reaction conditions may vary.
Experimental Protocol: Synthesis of 3-Bromopiperidine-2,6-dione (Illustrative)
This protocol is based on a general bromination procedure for piperidine-2,6-dione[7].
Materials:
-
Piperidine-2,6-dione
-
Liquid bromine
-
Chloroform
-
Ethanol
-
Pressure-resistant glass reaction vessel with a Teflon screw cap
-
Rotary evaporator
Procedure:
-
In a pressure-resistant glass reaction vessel, suspend piperidine-2,6-dione (1 equivalent) in chloroform.
-
Slowly add liquid bromine (1-1.5 equivalents) to the suspension.
-
Seal the vessel and heat the reaction mixture at a controlled temperature (e.g., 110°C) for a specified time (e.g., 1.5 hours).
-
After the reaction is complete, cool the vessel to room temperature before carefully opening it.
-
Stir the mixture to allow for the escape of hydrogen bromide gas.
-
Remove the solvent in vacuo using a rotary evaporator.
-
Dissolve the residue in ethanol and re-evaporate to yield the crude 3-bromopiperidine-2,6-dione.
-
Further purification can be achieved by recrystallization or column chromatography.
Mechanism of Action: Modulation of the Cereblon E3 Ligase Complex
The primary biological target of bromophenyl-piperidine-2,6-diones is the Cereblon (CRBN) protein[1]. CRBN is a substrate receptor of the Cullin-4A ring E3 ubiquitin ligase complex (CRL4-CRBN), which also includes DDB1 and ROC1[3]. This complex plays a crucial role in the ubiquitin-proteasome pathway, which is responsible for the degradation of cellular proteins.
By binding to a specific pocket on CRBN, these piperidine-2,6-dione derivatives modulate the substrate specificity of the E3 ligase complex. This binding event can either inhibit the ubiquitination of endogenous substrates or, more significantly, induce the ubiquitination and subsequent proteasomal degradation of neo-substrates that would not normally be targeted by the CRL4-CRBN complex. This induced degradation is the basis for the therapeutic effects of IMiDs in diseases like multiple myeloma, where the degradation of key transcription factors leads to cancer cell death[8].
The interaction between the piperidine-2,6-dione moiety and Cereblon is a well-characterized molecular event. The glutarimide ring of the molecule is essential for this binding. The bromophenyl substituent plays a role in modulating the binding affinity and can also serve as an attachment point for linkers in the design of PROTACs.
Caption: Workflow of PROTAC-mediated targeted protein degradation.
Biological Activities and Therapeutic Potential
The biological activities of bromophenyl-piperidine-2,6-diones are intrinsically linked to their ability to modulate CRBN activity. These activities include:
-
Anti-cancer effects: By inducing the degradation of proteins essential for cancer cell survival and proliferation, such as transcription factors in multiple myeloma, these compounds and the PROTACs derived from them have shown significant anti-cancer activity.[8]
-
Immunomodulation: Similar to thalidomide, these compounds can modulate the production of cytokines, such as inhibiting the release of tumor necrosis factor-alpha (TNF-α).[1][9]
-
Anti-inflammatory properties: The immunomodulatory effects also confer anti-inflammatory properties, which were first observed with thalidomide in the treatment of erythema nodosum leprosum.[1]
Table 1: Summary of Key Characteristics of Bromophenyl-Piperidine-2,6-Diones
| Feature | Description |
| Core Scaffold | Piperidine-2,6-dione (glutarimide) |
| Key Substituent | Bromophenyl group |
| Primary Molecular Target | Cereblon (CRBN) |
| Mechanism of Action | Modulation of the CRL4-CRBN E3 ubiquitin ligase complex |
| Primary Application | E3 ligase ligand for Proteolysis Targeting Chimeras (PROTACs) |
| Therapeutic Areas | Oncology (e.g., Multiple Myeloma), Immunology, Inflammation |
Conclusion and Future Directions
Bromophenyl-piperidine-2,6-diones represent a crucial class of molecules in the field of chemical biology and drug discovery. Their well-defined interaction with Cereblon has established them as a go-to E3 ligase ligand for the development of PROTACs. The versatility of their synthesis allows for the creation of extensive libraries of PROTACs for the targeted degradation of a wide array of proteins implicated in various diseases. Future research in this area will likely focus on the development of novel piperidine-2,6-dione derivatives with improved binding affinities for CRBN, as well as the exploration of other E3 ligases to expand the scope of targeted protein degradation. The continued investigation of the structure-activity relationships of these compounds will undoubtedly lead to the development of more potent and selective therapeutics.
References
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Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives - ResearchGate. (URL: [Link])
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A Senior Application Scientist's Guide to 4-(2-Bromophenyl)piperidine-2,6-dione in Drug Discovery
An In-depth Technical Guide on a Core Moiety for Targeted Protein Degradation
Foreword: The Dawn of Targeted Protein Degradation
For decades, the dominant paradigm in drug discovery has been occupancy-driven pharmacology, where small molecules inhibit the function of pathogenic proteins by binding to their active sites. While immensely successful, this approach has limitations, leaving a vast portion of the proteome, including non-enzymatic scaffold proteins and transcription factors, deemed "undruggable." The emergence of Targeted Protein Degradation (TPD) offers a revolutionary alternative. Instead of merely inhibiting a target, TPD co-opts the cell's own quality control machinery to completely eliminate it.
At the heart of this technology are heterobifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), which act as molecular bridges between a target protein and an E3 ubiquitin ligase.[1][2][3] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][4] This guide focuses on a pivotal chemical entity in the TPD arsenal: 4-(2-Bromophenyl)piperidine-2,6-dione , a versatile and potent ligand for the Cereblon (CRBN) E3 ligase, providing researchers with the foundational knowledge and practical methodologies to leverage its power.
The Central Mechanism: Hijacking the CRL4-CRBN E3 Ligase Complex
The Ubiquitin-Proteasome System (UPS) is the primary cellular pathway for degrading unwanted or misfolded proteins. The specificity of this system is conferred by a family of over 600 E3 ubiquitin ligases, which recognize specific substrate proteins.[5] The Cullin-RING Ligase (CRL) family is the largest group of E3 ligases, and the CRL4 complex, which uses Cereblon (CRBN) as its substrate receptor, has become a cornerstone of TPD.[1][5]
The story of CRBN's role in drug discovery is intrinsically linked to the tragic history of thalidomide.[6][7][8] Initially marketed as a sedative, thalidomide was found to be a potent teratogen.[6][7] Years later, its immunomodulatory and anti-cancer properties were discovered, leading to the development of analogs like lenalidomide and pomalidomide.[6][9][10] Groundbreaking research revealed that these Immunomodulatory imide Drugs (IMiDs) function by binding directly to CRBN.[10][11][12] This binding event allosterically modifies the substrate-binding surface of CRBN, inducing the recruitment and subsequent degradation of "neo-substrates" that the ligase would not normally recognize.[12][13]
Molecules like this compound are direct descendants of this thalidomide lineage. They contain the critical glutarimide moiety that docks into a conserved hydrophobic pocket on CRBN.[12] The phenyl ring portion then acts as a versatile scaffold, allowing for the attachment of linkers to create PROTACs. When such a PROTAC forms a ternary complex with CRBN and a Protein of Interest (POI), it triggers the ubiquitination cascade, marking the POI for destruction.[4]
Synthesis and PROTAC Integration: A Practical Guide
The utility of this compound stems from its synthetic tractability and the strategic placement of the bromine atom, which serves as a prime chemical handle for linker conjugation.
Core Synthesis Strategy
While numerous synthetic routes exist for substituted piperidine-2,6-diones, a common and effective strategy involves the cyclization of a substituted glutaric acid derivative.[14][15] The following protocol outlines a generalized, field-proven approach.
Experimental Protocol 1: Synthesis of this compound
-
Step 1: Michael Addition
-
To a solution of diethyl 2-bromobenzylidenemalonate in a suitable solvent (e.g., ethanol), add a catalytic amount of a base such as sodium ethoxide.
-
Add diethyl malonate and reflux the mixture until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work up the reaction by neutralizing with acid, extracting with an organic solvent, and purifying the resulting tetra-ester intermediate via column chromatography.
-
Causality: This step constructs the core carbon backbone of the substituted glutaric acid precursor. The choice of base and solvent is critical for efficient conjugate addition.
-
-
Step 2: Hydrolysis and Decarboxylation
-
Hydrolyze the tetra-ester intermediate using a strong acid (e.g., 6M HCl) under reflux conditions. This process will also induce decarboxylation.
-
Continue heating until CO2 evolution ceases.
-
Cool the reaction mixture and extract the resulting 3-(2-bromophenyl)glutaric acid.
-
Causality: Harsh acidic conditions are required to hydrolyze all four ester groups and subsequently drive the decarboxylation of the geminal di-acid, yielding the desired glutaric acid derivative.
-
-
Step 3: Cyclization to form the Glutarimide Ring
-
Treat the 3-(2-bromophenyl)glutaric acid with a dehydrating agent such as acetic anhydride or thionyl chloride to form the corresponding anhydride in situ.
-
Add a source of ammonia (e.g., urea or ammonium carbonate) and heat the mixture, often to a melt.
-
The reaction proceeds via anhydride opening followed by intramolecular cyclization and dehydration to form the piperidine-2,6-dione ring.
-
Purify the final product, this compound, by recrystallization or column chromatography.
-
Self-Validation: The purity of the final compound should be confirmed by NMR spectroscopy and mass spectrometry. The presence of the characteristic glutarimide proton signals and the correct molecular weight are key validation points.
-
PROTAC Assembly
The 2-bromo substituent is ideal for modern cross-coupling reactions, enabling the attachment of a wide variety of chemical linkers.
Experimental Protocol 2: Conjugation to a Linker and Warhead
-
Step 1: Linker Attachment via Cross-Coupling
-
Combine this compound, a suitable boronic acid or ester-functionalized linker (for Suzuki coupling), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a degassed solvent mixture (e.g., dioxane/water).
-
Heat the reaction under an inert atmosphere (N2 or Ar) until the starting material is consumed.
-
Purify the linker-conjugated CRBN ligand via chromatography.
-
Causality: Palladium-catalyzed cross-coupling reactions are exceptionally reliable for forming carbon-carbon bonds. The choice of catalyst, ligand, and base must be optimized for the specific linker substrate to maximize yield and minimize side reactions.
-
-
Step 2: Warhead Conjugation
-
Activate the terminal functional group on the linker (e.g., a carboxylic acid) using a peptide coupling reagent (e.g., HATU or EDC/HOBt).
-
Add the "warhead" molecule (the ligand for the protein of interest), which typically contains a free amine or alcohol, along with a non-nucleophilic base (e.g., DIPEA).
-
Stir at room temperature until the reaction is complete.
-
Purify the final PROTAC molecule using reverse-phase HPLC.
-
Self-Validation: The final PROTAC's identity and purity must be rigorously confirmed by LC-MS and NMR to ensure the integrity of the molecule for biological testing.
-
Efficacy and Mechanism of Action: A Workflow for Validation
Once synthesized, the PROTAC must be subjected to a battery of assays to confirm its ability to induce degradation of the target protein via the intended CRBN-dependent mechanism.
Quantifying Target Protein Degradation
The primary measure of a PROTAC's success is its ability to reduce the cellular levels of its target protein.
Experimental Protocol 3: Western Blot for Protein Degradation
-
Cell Treatment: Plate cells (e.g., a cancer cell line expressing the target protein) and allow them to adhere. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a set duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, boil, and load onto a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% milk or BSA in TBST) and probe with a primary antibody specific to the target protein. Also, probe with a loading control antibody (e.g., GAPDH, β-actin).
-
Detection: Use a species-appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.
-
Causality: This workflow allows for the direct visualization and quantification of the reduction in steady-state protein levels, providing a robust measure of PROTAC activity. The loading control is essential to ensure that any observed decrease is due to specific degradation and not unequal sample loading.
-
Data Presentation: Summarizing Degradation Potency
The results from dose-response experiments are typically summarized to determine the DC50 (the concentration of PROTAC that induces 50% degradation) and Dmax (the maximum percentage of degradation achieved).
| PROTAC ID | Cell Line | Treatment Time (h) | DC50 (nM) | Dmax (%) |
| PROTAC-X | Cell Line A | 18 | 25 | >95 |
| PROTAC-X | Cell Line B | 18 | 150 | 85 |
| Negative Control | Cell Line A | 18 | >10,000 | <10 |
Confirming the Degradation Pathway
It is crucial to prove that the observed protein loss is occurring through the intended CRBN-proteasome pathway.
Experimental Protocol 4: Mechanistic Validation Assays
-
Proteasome Dependence:
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132 or 100 nM Bortezomib) for 1-2 hours.
-
Co-treat the cells with the proteasome inhibitor and the PROTAC at a concentration known to cause significant degradation (e.g., 5x DC50).
-
Analyze protein levels by Western Blot.
-
Expected Outcome: The proteasome inhibitor should "rescue" the protein from degradation, demonstrating that the PROTAC's activity is dependent on the proteasome.
-
-
CRBN Dependence:
-
Competition Assay: Pre-treat cells with an excess of a free CRBN ligand (e.g., 10 µM lenalidomide or pomalidomide) for 1-2 hours.
-
Co-treat the cells with the competitor and the PROTAC.
-
Analyze protein levels by Western Blot.
-
Expected Outcome: The free CRBN ligand will occupy the binding site on CRBN, preventing the PROTAC from engaging the E3 ligase and thus blocking degradation of the target protein.
-
Alternative: Use a CRBN knockout (KO) cell line. The PROTAC should be inactive in these cells compared to the wild-type counterpart.
-
Conclusion and Future Horizons
This compound is more than just a chemical intermediate; it is a key that unlocks the therapeutic potential of the CRBN E3 ligase. Its robust chemical properties, well-understood mechanism of action, and synthetic accessibility have established it as a foundational building block in the development of novel PROTAC degraders.[15][16] The protocols and workflows detailed in this guide provide a validated framework for researchers to synthesize, evaluate, and optimize PROTACs built from this essential core.
The field of TPD is rapidly advancing. While CRBN remains a workhorse, efforts are underway to recruit other E3 ligases to expand the scope of degradable targets and overcome potential resistance mechanisms.[1] Nevertheless, the lessons learned from the thalidomide family of molecules, and the continued utility of robust ligands like this compound, will continue to inform and accelerate the design of the next generation of protein-degrading therapeutics, bringing us closer to drugging the entire proteome.
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Assays and technologies for developing proteolysis targeting chimera degraders. (2020). Future Medicinal Chemistry. [Link]
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The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling. (2021). Nature Communications. [Link]
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Protein Degrader In Vitro Evaluation Services. (n.d.). Creative Biolabs. [Link]
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Targeted protein degradation (via PROTACs, molecular glues, etc.) and stabilization (via DUBTACs). (2022). YouTube. [Link]
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The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling. (2021). ResearchGate. [Link]
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Cullin-RING ligase BioE3 reveals molecular-glue-induced neosubstrates and rewiring of the endogenous Cereblon ubiquitome. (2025). bioRxiv. [Link]
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Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality. (2019). ACS Medicinal Chemistry Letters. [Link]
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Thalidomide - Wikipedia. (2024, January 15). Wikipedia. [Link]
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Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (2020). Taylor & Francis Online. [Link]
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Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. (2018). ACS Medicinal Chemistry Letters. [Link]
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Thalidomide metabolites and analogues. 3. Synthesis and antiangiogenic activity of the teratogenic and TNFalpha-modulatory thalidomide analogue 2-(2,6-dioxopiperidine-3-yl)phthalimidine. (2003). Journal of Medicinal Chemistry. [Link]
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Methodological & Application
The Pivotal Role of the Glutarimide Scaffold: Application Notes for 4-(2-Bromophenyl)piperidine-2,6-dione Derivatives in Oncology Research
Introduction: From a Synthetic Intermediate to a Cornerstone of Targeted Protein Degradation
The compound 4-(2-Bromophenyl)piperidine-2,6-dione is a key chemical intermediate whose structural backbone, the glutarimide (piperidine-2,6-dione) ring, is central to a revolutionary class of anti-cancer therapeutics. While not an active therapeutic agent itself, this molecule serves as a critical building block in the synthesis of Cereblon (CRBN) E3 Ligase Modulatory Drugs (CELMoDs) and Proteolysis Targeting Chimeras (PROTACs). These cutting-edge modalities are redefining treatment paradigms, particularly in hematological malignancies such as multiple myeloma.
This guide provides an in-depth exploration of the application of derivatives synthesized from the this compound scaffold in cancer research. We will delve into the mechanism of action, provide detailed protocols for the evaluation of these compounds, and present quantitative data to inform experimental design. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize these powerful molecules in their own research endeavors.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Derivatives of this compound, most notably the CELMoDs like iberdomide and mezigdomide, function as "molecular glues." They bind to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. This binding event allosterically modifies the substrate-binding surface of CRBN, inducing a conformational change that promotes the recruitment of neo-substrates—proteins not normally targeted by this E3 ligase.[1][2]
In the context of multiple myeloma, the primary neo-substrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4] These proteins are crucial for the survival and proliferation of myeloma cells.[3] The formation of the ternary complex (CRBN-CELMoD-IKZF1/3) leads to the polyubiquitination of Ikaros and Aiolos, marking them for degradation by the 26S proteasome.
The degradation of IKZF1 and IKZF3 has profound downstream anti-cancer effects. It leads to the downregulation of key oncogenes, including c-MYC and Interferon Regulatory Factor 4 (IRF4), which are essential for myeloma cell survival.[5] This cascade of events ultimately results in cell cycle arrest and apoptosis of the malignant plasma cells. Furthermore, the degradation of these transcription factors in T-cells has an immunostimulatory effect, enhancing the body's own anti-tumor immune response.[6]
Caption: Mechanism of action of CELMoDs in multiple myeloma.
Experimental Protocols and Application Notes
The evaluation of novel CELMoDs derived from the this compound scaffold involves a series of in vitro and in vivo assays to determine their efficacy, potency, and mechanism of action.
In Vitro Cell Viability and Cytotoxicity Assays
Purpose: To determine the anti-proliferative and cytotoxic effects of the test compounds on cancer cell lines.
Recommended Assay: CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay quantifies ATP, an indicator of metabolically active cells.[7]
Protocol: CellTiter-Glo® Assay
-
Cell Seeding:
-
Seed multiple myeloma cell lines (e.g., MM.1S, U266, H929, RPMI-8226) in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[2][8][9]
-
Include wells with medium only for background luminescence measurement.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound (e.g., 10 mM to 1 nM) in culture medium.
-
Add 100 µL of the diluted compound to the respective wells. For the vehicle control, add 100 µL of medium with the same concentration of the solvent (e.g., DMSO).
-
Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[10]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.[11]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Record luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized data against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Causality Behind Experimental Choices:
-
Opaque-walled plates: To prevent well-to-well crosstalk of the luminescent signal.
-
72-96 hour incubation: Allows for multiple cell doublings, providing a sufficient window to observe anti-proliferative effects.
-
Room temperature equilibration: Ensures optimal enzyme activity for the luciferase reaction.
Western Blotting for Target Protein Degradation
Purpose: To visually confirm and quantify the degradation of the target proteins (IKZF1 and IKZF3) following compound treatment.
Protocol: Western Blotting for IKZF1/3 Degradation
-
Cell Lysis:
-
Seed cells and treat with the test compound for a specified time (e.g., 4, 8, 12, 24 hours).
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.[12][13]
-
Incubate on ice for 30 minutes with periodic vortexing.[12]
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[12]
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.[14]
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using software like ImageJ.[14]
-
Normalize the target protein band intensity to the loading control.
-
Calculate the degradation concentration 50 (DC50) and maximum degradation (Dmax) values by plotting the normalized protein levels against the compound concentration.[14][15]
-
Caption: A streamlined workflow for Western Blot analysis of protein degradation.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Purpose: To demonstrate the drug-dependent interaction between the CRBN E3 ligase and the neo-substrate (IKZF1/3), confirming the formation of the ternary complex.[16][17]
Protocol: Co-Immunoprecipitation
-
Cell Treatment and Lysis:
-
Treat cells (e.g., HEK293T cells overexpressing tagged CRBN) with the test compound or vehicle control for a short duration (e.g., 2-4 hours).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G agarose/sepharose beads.
-
Incubate the pre-cleared lysate with an antibody against the tagged CRBN or endogenous CRBN overnight at 4°C.
-
Add fresh protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluates by Western blotting using antibodies against CRBN, IKZF1, and IKZF3.
-
Expected Outcome: The presence of IKZF1 and IKZF3 bands in the sample treated with the active compound and immunoprecipitated with the CRBN antibody, but not in the vehicle control, confirms the formation of the drug-induced ternary complex.
In Vivo Xenograft Models
Purpose: To evaluate the anti-tumor efficacy of the test compounds in a living organism.
Protocol: Multiple Myeloma Xenograft Model
-
Cell Line and Animal Model:
-
Tumor Implantation:
-
Subcutaneously inject 5-10 x 10^6 myeloma cells suspended in PBS and Matrigel into the flank of the mice.
-
-
Compound Administration:
-
Once tumors are palpable and have reached a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., iberdomide) and vehicle control via the appropriate route (e.g., oral gavage) and schedule (e.g., once daily, 5 days a week).[19][20]
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers two to three times a week.
-
Monitor the body weight and overall health of the mice.
-
The study endpoint can be a predetermined tumor volume, a specific time point, or signs of morbidity.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, tumors can be excised for pharmacodynamic analysis, such as Western blotting, to confirm target degradation in vivo.
-
Causality Behind Experimental Choices:
-
Immunodeficient mice: Essential for the engraftment and growth of human cancer cells.
-
Matrigel: Provides a supportive matrix for initial tumor cell growth.
-
Regular monitoring: Crucial for assessing treatment efficacy and ensuring animal welfare.
Quantitative Data Summary
The potency and efficacy of CELMoDs can be summarized by their IC50 values for cell viability and DC50/Dmax values for protein degradation.
| Compound | Cell Line | Assay | Parameter | Value | Reference |
| Iberdomide | Multiple Myeloma (various) | Cell Viability | ORR | ~30-50% (in patients) | [5] |
| Iberdomide | - | CRBN Binding | IC50 | ~150 nM | [18] |
| Mezigdomide | Multiple Myeloma (various) | Cell Viability | - | Potent antiproliferative effects | [19] |
| MGD-28 | - | Protein Degradation | DC50 (IKZF1) | 3.8 nM | [21] |
| MGD-28 | - | Protein Degradation | DC50 (IKZF3) | 7.1 nM | [21] |
Conclusion and Future Perspectives
The this compound scaffold is a linchpin in the development of a new generation of anti-cancer drugs that operate through targeted protein degradation. The derivatives, particularly CELMoDs, have demonstrated remarkable efficacy in preclinical and clinical settings, offering new hope for patients with difficult-to-treat cancers like multiple myeloma. The protocols and application notes provided herein offer a comprehensive framework for researchers to explore the potential of these molecules. As our understanding of the ubiquitin-proteasome system deepens, we can anticipate the development of even more potent and selective degraders, further expanding the therapeutic landscape of oncology.
References
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Krönke, J., et al. (2014). Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. Science, 343(6168), 301-305. Available at: [Link]
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Kegyes, D., et al. (2025). Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma. Journal of Experimental & Clinical Cancer Research, 44(1), 1-15. Available at: [Link]
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Zhang, T., et al. (2024). Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines. Journal of Medicinal Chemistry, 67(1), 257-277. Available at: [Link]
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International Myeloma Foundation. (n.d.). Iberdomide. Available at: [Link]
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Goundry, W. R., et al. (2024). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. Organic & Biomolecular Chemistry, 22(1), 16-32. Available at: [Link]
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Zhang, T., et al. (2024). Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines. Journal of Medicinal Chemistry, 67(1), 257-277. Available at: [Link]
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CenterWatch. (2025). Iberdomide Maintenance Therapy in Patients With Multiple Myeloma. Available at: [Link]
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Perez, C., et al. (2023). Synthesis of novel glutarimide derivatives via the Ugi multicomponent reaction: affinity towards the E3 ubiquitin ligase substrate receptor Cereblon. RSC Medicinal Chemistry, 14(10), 1855-1863. Available at: [Link]
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Pérez-Galán, P., et al. (2014). Phenotypic, Genomic and Functional Characterization Reveals No Differences between CD138++ and CD138low Subpopulations in Multiple Myeloma Cell Lines. PLoS ONE, 9(3), e92378. Available at: [Link]
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Krönke, J., et al. (2014). Lenalidomide induces degradation of IKZF1 and IKZF3. Oncoimmunology, 3(1), e27708. Available at: [Link]
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OUS-research.no. (n.d.). CellTiter-Glo Assay. Available at: [Link]
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Watson, E. R., et al. (2022). Molecular glue CELMoD compounds are regulators of cereblon conformation. Science, 378(6619), 549-553. Available at: [Link]
-
Li, S., et al. (2024). Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach. STAR Protocols, 5(2), 103080. Available at: [Link]
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van de Donk, N., et al. (2025). The Role of CELMoD Agents in Multiple Myeloma. OncoTargets and Therapy, 18, 921-936. Available at: [Link]
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OUS-research.no. (n.d.). CellTiter-Glo Assay. Available at: [Link]
-
Hideshima, T., et al. (2019). Iberdomide (CC-220) is a potent cereblon E3 ligase modulator with antitumor and immunostimulatory activities in lenalidomide- and pomalidomide-resistant multiple myeloma cells with dysregulated CRBN. Leukemia, 33(10), 2419-2430. Available at: [Link]
-
Goundry, W. R., et al. (2024). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. Organic & Biomolecular Chemistry, 22(1), 16-32. Available at: [Link]
-
Krönke, J., et al. (2014). Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. Science, 343(6168), 301-305. Available at: [Link]
-
Lonial, S., et al. (2022). Iberdomide plus dexamethasone in heavily pretreated late-line relapsed or refractory multiple myeloma (CC-220-MM-001): a multicentre, multicohort, open-label, phase 1/2 trial. The Lancet Haematology, 9(11), e824-e836. Available at: [Link]
-
Valk, C., et al. (2023). Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. European Journal of Medicinal Chemistry, 249, 115160. Available at: [Link]
-
Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol. Available at: [Link]
-
Martin, N., et al. (2024). P-335: Iberdomide is immune stimulatory and induces deep anti-myeloma activity across doses in combination with daratumumab in patients with TNE NDMM from the CC-220-MM-001 study. IMS 2024 Annual Meeting. Available at: [Link]
-
Zhang, T., et al. (2024). Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines. Oncology Research. Available at: [Link]
-
Bristol Myers Squibb. (n.d.). How Novel CELMoD Agents Work. Available at: [Link]
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Cusabio. (n.d.). Western Blotting: Principles, Step-by-Step Workflow, and Troubleshooting Guide. Available at: [Link]
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de Azevedo, T. C., et al. (2015). Multiple myeloma cell lines and primary tumors proteoma: protein biosynthesis and immune system as potential therapeutic targets. BMC Cancer, 15, 893. Available at: [Link]
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Watson, E. R., et al. (2022). Molecular glue CELMoD compounds are regulators of cereblon conformation. Lander Lab, Scripps Research. Available at: [Link]
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Application Notes and Protocols for 4-(2-Bromophenyl)piperidine-2,6-dione in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Candidate in the Fight Against Neurodegeneration
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS), represent a significant and growing global health challenge. A key pathological feature common to many of these disorders is chronic neuroinflammation, which contributes to neuronal dysfunction and death.[1][2] The piperidine-2,6-dione scaffold is the core structure of a class of drugs known as immunomodulatory imide drugs (IMiDs), which includes thalidomide, lenalidomide, and pomalidomide.[3][4] These compounds have demonstrated potent anti-inflammatory and neuroprotective effects in various preclinical models of neurodegeneration.[5][6][7][8]
4-(2-Bromophenyl)piperidine-2,6-dione is a novel analog of this class. While direct studies on this specific compound in neurodegenerative disease models are not yet widely published, its structural similarity to established IMiDs provides a strong rationale for its investigation as a potential therapeutic agent. This document provides a comprehensive guide for researchers to explore the application of this compound in relevant experimental models, based on the known mechanisms of action of its parent compounds.
Hypothesized Mechanism of Action: Targeting Cereblon and Neuroinflammation
The primary molecular target of IMiDs is the protein Cereblon (CRBN).[9][10] CRBN is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex.[11][12] By binding to CRBN, IMiDs modulate the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins. This mechanism is central to their therapeutic effects.[12]
In the context of neurodegeneration, the key consequences of CRBN modulation by a compound like this compound are hypothesized to be:
-
Inhibition of Pro-inflammatory Cytokine Production: A primary downstream effect of CRBN modulation by IMiDs is the suppression of pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNF-α).[1][13][14] This is achieved through the destabilization of TNF-α mRNA.[14]
-
Modulation of Microglial Activation: Microglia, the resident immune cells of the central nervous system (CNS), play a crucial role in neuroinflammation. IMiDs have been shown to reduce microglial activation, thereby mitigating their detrimental effects in disease states.[6]
-
Neuroprotection: By reducing the inflammatory milieu and potentially through other direct mechanisms, IMiDs can protect neurons from cell death in various neurotoxicity models.[5][7]
-
Regulation of Protein Homeostasis: Emerging evidence suggests that CRBN is involved in the clearance of protein aggregates, a hallmark of many neurodegenerative diseases.[12][15] Modulation of CRBN activity could therefore influence the pathogenic accumulation of proteins like amyloid-beta, tau, and alpha-synuclein.
The following diagram illustrates the hypothesized signaling pathway:
Caption: Hypothesized mechanism of action of this compound.
Application Notes and Protocols
The following protocols are designed to enable the comprehensive evaluation of this compound in preclinical models of neurodegenerative diseases.
I. In Vitro Characterization
A. Assessment of Anti-inflammatory Activity in Microglia
-
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines by activated microglia.
-
Protocol:
-
Cell Culture: Culture BV-2 microglial cells or primary microglia in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Plate cells at a density of 2 x 10^5 cells/well in a 24-well plate. Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 2 hours.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) at a final concentration of 100 ng/mL. Include a vehicle control (DMSO) and an LPS-only control.
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.
-
Cytokine Analysis: Collect the cell culture supernatant and measure the concentration of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits.
-
Cell Viability: Assess cell viability in parallel using an MTT or LDH assay to ensure that the observed effects are not due to cytotoxicity.
-
-
Expected Outcome: A dose-dependent decrease in the secretion of pro-inflammatory cytokines in the presence of this compound.
B. Evaluation of Neuroprotective Effects in a Neuronal Toxicity Model
-
Objective: To assess the ability of this compound to protect neurons from cell death induced by a neurotoxin or pathogenic protein aggregates.
-
Protocol:
-
Cell Culture: Culture SH-SY5Y neuroblastoma cells or primary cortical neurons in appropriate media.
-
Treatment: Plate cells in a 96-well plate. Pre-treat with this compound at various concentrations for 24 hours.
-
Induction of Toxicity: Induce neuronal cell death by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) for a Parkinson's model, or aggregated amyloid-beta (Aβ) peptides for an Alzheimer's model.
-
Incubation: Incubate for an additional 24-48 hours.
-
Viability Assessment: Measure cell viability using the MTT assay or by staining with Calcein-AM and Ethidium Homodimer-1 to visualize live and dead cells, respectively.
-
-
Expected Outcome: Increased neuronal viability in the presence of this compound compared to the toxin-only control.
II. In Vivo Evaluation in Animal Models
A. Parkinson's Disease Model: MPTP-induced Neurodegeneration
-
Objective: To investigate the neuroprotective and anti-inflammatory effects of this compound in a mouse model of Parkinson's disease.
-
Protocol:
-
Animal Model: Use C57BL/6 mice. Induce Parkinson's-like pathology by administering four intraperitoneal (i.p.) injections of MPTP (20 mg/kg) at 2-hour intervals.
-
Drug Administration: Administer this compound (e.g., 10, 50, 100 mg/kg, i.p. or oral gavage) daily, starting 24 hours before MPTP administration and continuing for 7 days.
-
Behavioral Analysis: Perform behavioral tests such as the rotarod test and the pole test to assess motor coordination and bradykinesia at baseline and at the end of the treatment period.
-
Histological Analysis: At the end of the study, perfuse the animals and collect the brains. Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron loss. Stain for Iba1 to assess microglial activation.
-
Neurochemical Analysis: Measure dopamine levels and its metabolites in the striatum using HPLC.
-
-
Expected Outcome:
-
Amelioration of motor deficits in the behavioral tests.
-
Preservation of TH-positive neurons in the substantia nigra and striatum.
-
Reduced microgliosis in the affected brain regions.
-
Restoration of striatal dopamine levels.
-
B. Alzheimer's Disease Model: 5xFAD Transgenic Mice
-
Objective: To evaluate the effect of this compound on amyloid pathology, neuroinflammation, and cognitive deficits in a transgenic mouse model of Alzheimer's disease.
-
Protocol:
-
Animal Model: Use 5xFAD transgenic mice, which develop amyloid plaques and cognitive deficits.
-
Drug Administration: Begin chronic administration of this compound (formulated in drinking water or chow, or daily gavage) at an early pathological stage (e.g., 3 months of age) and continue for 3-6 months.
-
Cognitive Assessment: Evaluate learning and memory using behavioral tests such as the Morris water maze and the novel object recognition test.
-
Pathological Analysis: At the end of the treatment period, collect brain tissue.
-
Amyloid Plaque Load: Quantify amyloid plaque burden using immunohistochemistry (e.g., with 6E10 antibody) or thioflavin S staining.
-
Neuroinflammation: Assess microgliosis (Iba1) and astrogliosis (GFAP) surrounding the plaques.
-
Synaptic Integrity: Measure levels of synaptic markers such as synaptophysin.
-
-
Biochemical Analysis: Measure levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates using ELISA.
-
-
Expected Outcome:
-
Improved performance in cognitive tasks.
-
Reduced amyloid plaque deposition.
-
Decreased neuroinflammation.
-
Preservation of synaptic markers.
-
The following diagram outlines a general experimental workflow for in vivo studies:
Caption: General experimental workflow for in vivo evaluation.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise manner. The use of tables is recommended for summarizing key findings.
Table 1: Example Data Summary for In Vitro Microglia Study
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) | Cell Viability (%) |
| Vehicle | 50 ± 5 | 20 ± 3 | 30 ± 4 | 100 ± 5 |
| LPS (100 ng/mL) | 500 ± 40 | 200 ± 25 | 300 ± 30 | 98 ± 6 |
| LPS + Cmpd (0.1 µM) | 450 ± 35 | 180 ± 20 | 270 ± 25 | 99 ± 5 |
| LPS + Cmpd (1 µM) | 300 ± 28 | 120 ± 15 | 180 ± 20 | 101 ± 4 |
| LPS + Cmpd (10 µM) | 150 ± 15 | 60 ± 8 | 90 ± 10 | 97 ± 7 |
| LPS + Cmpd (100 µM) | 75 ± 10 | 30 ± 5 | 45 ± 6 | 95 ± 8 |
Data are presented as mean ± SEM. "Cmpd" refers to this compound.
Conclusion and Future Directions
This compound represents a promising, yet unexplored, chemical entity for the potential treatment of neurodegenerative diseases. Its structural relationship to the well-characterized IMiDs provides a solid foundation for investigating its therapeutic potential. The protocols outlined in this document offer a comprehensive framework for elucidating its anti-inflammatory and neuroprotective properties in relevant preclinical models. Successful outcomes from these studies could pave the way for its further development as a novel disease-modifying therapy for patients suffering from these devastating disorders.
References
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National Institute on Aging. (2017, December 6). Therapeutics for Neurodegenerative Disorders and Cancer Using Lenalidomide Analogs. [Link]
-
ResearchGate. (2020, January 14). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. [Link]
-
PMC - NIH. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. [Link]
-
PubMed. A Parkinson-like neurologic deficit in primates is caused by a novel 4-substituted piperidine. [Link]
-
PMC - PubMed Central. Neuroinflammation as a Factor of Neurodegenerative Disease: Thalidomide Analogs as Treatments. [Link]
-
PMC - PubMed Central. Cereblon Regulates the Proteotoxicity of Tau by Tuning the Chaperone Activity of DNAJA1. [Link]
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PubMed Central. Pomalidomide mitigates neuronal loss, neuroinflammation, and behavioral impairments induced by traumatic brain injury in rat. [Link]
-
PMC - NIH. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma. [Link]
-
PubMed. Lenalidomide reduces microglial activation and behavioral deficits in a transgenic model of Parkinson's disease. [Link]
-
PMC - PubMed Central. Repurposing Pomalidomide as a Neuroprotective Drug: Efficacy in an Alpha-Synuclein-Based Model of Parkinson's Disease. [Link]
-
Oxford Academic. Cereblon suppresses the formation of pathogenic protein aggregates in a p62-dependent manner. [Link]
-
Alzheimer's Drug Discovery Foundation. Lenalidomide. [Link]
-
PubMed. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma. [Link]
-
PubMed. Neuroinflammation as a Factor of Neurodegenerative Disease: Thalidomide Analogs as Treatments. [Link]
-
ResearchGate. (PDF) Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma. [Link]
- Google Patents.
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PMC - NIH. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. [Link]
-
Precise PEG. 3-(4-bromophenyl)piperidine-2,6-dione. [Link]
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Frontiers. Neuroprotection by the Immunomodulatory Drug Pomalidomide in the Drosophila LRRK2WD40 Genetic Model of Parkinson's Disease. [Link]
-
ALZFORUM. Lenalidomide. [Link]
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ACS Publications. De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. [Link]
-
PubMed Central. Cereblon-Based Small-Molecule Compounds to Control Neural Stem Cell Proliferation in Regenerative Medicine. [Link]
-
Wikipedia. Cereblon E3 ligase modulator. [Link]
-
Journal of Pharmaceutical, Chemical and Biological Sciences. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]
-
Alzheimer's Drug Discovery Foundation. Lenalidomide for Early Alzheimer's: Taking on Multiple Neuropathologies at Once. [Link]
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PubMed - NIH. Thalidomide-based TNF-alpha inhibitors for neurodegenerative diseases. [Link]
- Google Patents. RU2341265C2 - Pharmaceutical compositions for neural disorder treatment, containing dextromethorphane and quinidine.
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Frontiers. Understanding the Role of T-Cells in the Antimyeloma Effect of Immunomodulatory Drugs. [Link]
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MDPI. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. [Link]
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PMC - PubMed Central. Pomalidomide Improves Motor Behavioral Deficits and Protects Cerebral Cortex and Striatum Against Neurodegeneration Through a Reduction of Oxidative/Nitrosative Damages and Neuroinflammation After Traumatic Brain Injury. [Link]
-
PubMed. Cereblon suppresses the formation of pathogenic protein aggregates in a p62-dependent manner. [Link]
- Google Patents. US10179126B2 - 2,4-thiazolidinedione derivatives in the treatment of central nervous system disorders.
-
OUCI. Neuroinflammation as a Factor of Neurodegenerative Disease: Thalidomide Analogs as Treatments. [Link]
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ResearchGate. Neuroprotection by the Immunomodulatory Drug Pomalidomide in the Drosophila LRRK2WD40 Genetic Model of Parkinson's Disease. [Link]
- Google Patents. WO2013007698A1 - Pharmaceutical composition for neurological disorders.
- Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
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Application Note: A Stability-Indicating HPLC Method for the Analysis of 4-(2-Bromophenyl)piperidine-2,6-dione
Abstract
This application note presents a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(2-Bromophenyl)piperidine-2,6-dione. This compound and its structural analogs, featuring the glutarimide core, are of significant interest in medicinal chemistry and drug development, particularly as building blocks for targeted protein degraders.[1][2] The developed reversed-phase HPLC method is suitable for assessing the purity and stability of the analyte in bulk drug substance and during formulation development. The protocol has been structured to meet the rigorous standards of the pharmaceutical industry, with detailed procedures for system suitability and method validation in accordance with International Council for Harmonisation (ICH) guidelines.[3][4]
Introduction and Method Rationale
This compound is a synthetic intermediate whose purity is critical for the successful synthesis of downstream products. A reliable analytical method is essential for quality control, enabling the accurate determination of potency and the detection of any process-related impurities or degradation products.
Analyte Physicochemical Properties
The design of an effective HPLC method is predicated on the physicochemical properties of the analyte. Key properties for this compound are summarized below.
| Property | Value | Source |
| Chemical Structure | PubChem[5] | |
| CAS Number | 1267337-47-2 | ChemicalBook[6] |
| Molecular Formula | C₁₁H₁₀BrNO₂ | PubChem[5] |
| Molecular Weight | 268.11 g/mol | PubChem[5] |
| Calculated XLogP3 | 1.7 | PubChem[5] |
Chromatographic Strategy: Causality Behind Experimental Choices
-
Mode of Chromatography: The analyte's calculated XLogP3 of 1.7 indicates moderate hydrophobicity, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), which separates compounds based on their hydrophobic interactions with a non-polar stationary phase.[5][7]
-
Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the primary stationary phase. Its versatility and robust performance for a wide range of moderately polar to non-polar compounds ensure good retention and peak shape for the target analyte. The presence of the bromophenyl ring also suggests that a Phenyl-Hexyl stationary phase could offer alternative selectivity through π-π interactions, which can be explored if co-eluting impurities are an issue.[8]
-
Mobile Phase Selection: A combination of water and a water-miscible organic solvent is required for RP-HPLC.
-
Organic Modifier: Acetonitrile (ACN) is chosen over methanol due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff wavelength, allowing for more sensitive detection.
-
Aqueous Phase & pH Control: A buffered aqueous phase is critical for ensuring the reproducibility of retention times. The glutarimide moiety contains an acidic N-H proton. Buffering the mobile phase around a neutral pH (e.g., pH 6.8 with a phosphate buffer) ensures a consistent ionization state for the analyte and any acidic or basic impurities, leading to sharp, symmetrical peaks.
-
-
Detector Selection: The bromophenyl chromophore in the molecule is expected to exhibit strong UV absorbance. A photodiode array (PDA) or UV-Vis detector is selected, with an optimal detection wavelength of 230 nm determined through UV spectral analysis to maximize sensitivity and specificity.
Detailed Experimental Protocol
Instrumentation and Equipment
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and PDA detector.
-
Data Acquisition Software: OpenLab CDS or equivalent.
-
Analytical Balance (0.01 mg readability).
-
pH Meter.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or nylon).
Chemicals and Reagents
-
This compound Reference Standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium Dihydrogen Phosphate (KH₂PO₄, ACS grade).
-
Sodium Hydroxide (ACS grade).
-
Orthophosphoric Acid (ACS grade).
-
Water (ASTM Type I, 18.2 MΩ·cm).
Preparation of Solutions
-
Buffer Preparation (25 mM Phosphate Buffer, pH 6.8): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of Type I water. Adjust the pH to 6.8 with a dilute sodium hydroxide solution.
-
Mobile Phase A: 25 mM Phosphate Buffer, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Mobile Phase A / Acetonitrile (50:50, v/v).
-
Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
Chromatographic Conditions
The optimized chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| Column | Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 25 mM Phosphate Buffer, pH 6.8B: Acetonitrile |
| Gradient Program | 0-2 min: 50% B2-15 min: 50% to 90% B15-17 min: 90% B17.1-20 min: 50% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA at 230 nm |
| Run Time | 20 minutes |
System Suitability Testing (SST)
Before initiating any sample analysis, the system's performance must be verified by running the Working Standard Solution (0.1 mg/mL) in five replicate injections. The results must conform to the acceptance criteria outlined below, which are based on standard pharmacopeial guidelines.[9][10]
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and the ability to produce narrow peaks. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and detector. |
| % RSD of Retention Time | ≤ 1.0% | Confirms the stability and precision of the pumping system. |
Method Validation Protocol (ICH Q2(R1) Framework)
To ensure the method is trustworthy and fit for its intended purpose, a comprehensive validation must be performed.[3][11] The following protocol outlines the required experiments.
Specificity (Stability-Indicating Nature)
The method's ability to unequivocally assess the analyte in the presence of potential impurities and degradants is established through forced degradation studies.
-
Protocol: Subject the analyte solution (0.1 mg/mL) to the following stress conditions:
-
Acidic: 0.1 M HCl at 60 °C for 4 hours.
-
Basic: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105 °C for 48 hours (solid state).
-
Photolytic: UV light (254 nm) for 24 hours.
-
-
Acceptance Criteria: The primary peak of this compound must be spectrally pure (as determined by PDA peak purity analysis) and well-resolved (Resolution > 2.0) from all degradation product peaks.
Linearity
-
Protocol: Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the working concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL).
-
Acceptance Criteria: The plot of peak area versus concentration should yield a correlation coefficient (r²) ≥ 0.999.
Accuracy
-
Protocol: Perform a recovery study by spiking a placebo matrix (if applicable) or a known sample with the analyte at three concentration levels (e.g., 80%, 100%, 120%). Analyze each level in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.
Precision
-
Repeatability (Intra-assay precision): Analyze six independent preparations of the working standard solution (0.1 mg/mL) on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision studies should be ≤ 2.0%.
Limits of Detection (LOD) and Quantitation (LOQ)
-
Protocol: Estimate LOD and LOQ based on the signal-to-noise ratio (S/N).
-
LOD: S/N ratio of 3:1.
-
LOQ: S/N ratio of 10:1.
-
-
Acceptance Criteria: The LOQ concentration must exhibit acceptable precision (%RSD ≤ 10%) and accuracy.
Robustness
-
Protocol: Deliberately vary key method parameters and assess the impact on the results (e.g., retention time, peak area).
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 5 °C (25 and 35 °C).
-
Mobile Phase pH: ± 0.2 units (pH 6.6 and 7.0).
-
-
Acceptance Criteria: System suitability criteria must be met under all varied conditions, and the results should not deviate significantly from the nominal conditions.
Visualized Workflows
The following diagrams illustrate the logical flow of the analytical process and the validation framework.
Caption: HPLC Analytical Workflow for this compound.
Caption: Logical Framework for HPLC Method Validation based on ICH Guidelines.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative analysis of this compound. The gradient elution effectively separates the main analyte from impurities and degradation products generated under stress conditions, confirming its stability-indicating properties. This method is fit for purpose and can be confidently implemented in quality control laboratories for routine analysis and stability studies in the pharmaceutical development process.
References
- CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine. Google Patents.
-
3-(4-Bromophenyl)piperidine-2,6-dione | C11H10BrNO2 | CID 54520285. PubChem, National Center for Biotechnology Information. Source for physicochemical properties, including structure and XLogP3.[Link]
-
Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. National Center for Biotechnology Information (PMC). Discusses the importance of the glutarimide scaffold.[Link]
- WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Google Patents.
-
Reversed Phase HPLC Method Development. Phenomenex. Technical guide explaining rationale for mobile phase and column selection.[Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Authoritative guideline for method validation.[Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Updated authoritative guideline for method validation.[Link]
-
What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. AZoM. Discusses modern pharmacopeial standards for chromatography.[Link]
-
Annex 4: General guidance on chromatography. World Health Organization (WHO). Provides guidance on good chromatography practices, including system suitability.[Link]
-
Steps for HPLC Method Validation. Pharmaguideline. Practical overview of validation parameters.[Link]
-
Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. Royal Society of Chemistry. Highlights the relevance of the glutarimide chemical class.[Link]
-
Reverse Phase Chromatography Techniques. Chrom Tech, Inc. General principles of the selected chromatographic mode.[Link]
-
General Chapter <621> Chromatography. US Pharmacopeia (USP). Official standards for chromatographic procedures in the US.[Link]
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- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. 3-(4-Bromophenyl)piperidine-2,6-dione | C11H10BrNO2 | CID 54520285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1267337-47-2 CAS Manufactory [m.chemicalbook.com]
- 7. chromtech.com [chromtech.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. who.int [who.int]
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- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Notes & Protocols: Leveraging 4-Aryl-piperidine-2,6-diones in PROTAC Development
Introduction: The Rise of Targeted Protein Degradation and the Crucial Role of Cereblon Ligands
The field of therapeutics is undergoing a paradigm shift, moving beyond simple inhibition to actively directing the cellular machinery to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution.[1][2] These heterobifunctional molecules act as molecular bridges, simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase.[3][4] This induced proximity triggers the ubiquitination and subsequent degradation of the POI by the cell's own proteasome, offering a powerful strategy to tackle targets previously considered "undruggable."[2][4]
A critical component of any successful PROTAC is the E3 ligase ligand. Among the handful of E3 ligases effectively hijacked for this purpose, Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1-RBX1 E3 ligase complex, has emerged as a workhorse.[5][6] Its ligands, derived from the immunomodulatory imide drugs (IMiDs) like thalidomide and pomalidomide, are well-characterized and possess favorable pharmacological properties.[7]
This guide focuses on a key class of CRBN ligands: substituted 4-Aryl-piperidine-2,6-diones . While the specific query mentioned "4-(2-Bromophenyl)piperidine-2,6-dione," the broader and more extensively documented precursors in PROTAC synthesis are its isomers, such as 3-(4-Bromophenyl)piperidine-2,6-dione and 4-(4-Bromophenyl)piperidine-2,6-dione . The bromine atom serves as a versatile chemical handle for linker attachment. The principles, mechanisms, and protocols detailed herein are directly applicable to the 2-bromo isomer and other analogs, providing a comprehensive framework for their application in PROTAC design and development.
Physicochemical Properties of Key Phenyl-piperidine-2,6-dione Building Blocks
A thorough understanding of the starting material is fundamental. The data below summarizes the key properties of common bromophenyl-piperidine-2,6-dione isomers used in PROTAC synthesis.
| Property | 3-(4-Bromophenyl)piperidine-2,6-dione | 4-(4-Bromophenyl)piperidine-2,6-dione |
| CAS Number | 1267337-47-2[8][9] | 1137-60-6[10] |
| Molecular Formula | C₁₁H₁₀BrNO₂[8][9] | C₁₁H₁₀BrNO₂[10] |
| Molecular Weight | 268.11 g/mol [8][9] | 268.11 g/mol [10] |
| IUPAC Name | 3-(4-bromophenyl)piperidine-2,6-dione[9] | 4-(4-bromophenyl)piperidine-2,6-dione |
| SMILES | C1CC(=O)NC(=O)C1C2=CC=C(C=C2)Br[9] | O=C(CC(C1=CC=C(Br)C=C1)C2)NC2=O[10] |
| Storage | Inert atmosphere, store in freezer, under -20°C[8] | Inert atmosphere, 2-8°C[10] |
| Hazard Statements | H302 (Harmful if swallowed)[8] | H302, H315, H319, H335[10] |
Mechanism of Action: Orchestrating Protein Degradation
The 4-Aryl-piperidine-2,6-dione moiety is the anchor that hijacks the CRBN E3 ligase. The process, illustrated below, is a catalytic cycle where a single PROTAC molecule can induce the degradation of multiple target protein molecules.
-
Binding Events: The PROTAC, through its two distinct ligands, independently binds to the Protein of Interest (POI) and the CRBN E3 ligase.
-
Ternary Complex Formation: These binary binding events lead to the formation of a key POI-PROTAC-CRBN ternary complex. The stability and conformation of this complex are critical determinants of degradation efficiency.
-
Ubiquitination: Within the ternary complex, the E3 ligase machinery (specifically the E2 ubiquitin-conjugating enzyme) is brought into close proximity to the POI, facilitating the transfer of ubiquitin (Ub) molecules to lysine residues on the POI's surface.
-
Polyubiquitination: A chain of ubiquitin molecules is built upon the POI, serving as a recognition signal for the proteasome.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome into small peptides.
-
PROTAC Recycling: The PROTAC molecule is released and can initiate another cycle of degradation.[2]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Protocols for PROTAC Development
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol outlines a general procedure for coupling a 4-Aryl-piperidine-2,6-dione equipped with a linker to a POI ligand containing a carboxylic acid. The bromine on the phenyl ring is typically converted to an amine or other functional group to which a linker (e.g., a PEG chain with a terminal amine) is attached. For this example, we assume the starting material is an amine-functionalized piperidine-2,6-dione.
Objective: To synthesize a functional PROTAC molecule.
Materials:
-
Amine-functionalized piperidine-2,6-dione linker (e.g., derived from 3-(4-aminophenyl)piperidine-2,6-dione)[11]
-
POI ligand with a carboxylic acid handle
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous solvents for workup (e.g., Dichloromethane, Ethyl Acetate)
-
Saturated aqueous solutions (e.g., NaHCO₃, NaCl)
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
-
HPLC-grade solvents for purification (e.g., Acetonitrile, Water, with 0.1% TFA or Formic Acid)
Experimental Workflow:
Caption: A streamlined workflow for PROTAC synthesis via amide coupling.
Step-by-Step Procedure:
-
Reagent Preparation: In a clean, dry vial, dissolve the POI ligand-COOH (1.0 eq) in anhydrous DMF.
-
Pre-activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: To the activated mixture, add a solution of the amine-functionalized piperidine-2,6-dione linker (1.1 eq) in anhydrous DMF.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by LC-MS until the starting material is consumed (typically 2-16 hours).
-
Quenching and Extraction: Once the reaction is complete, dilute the mixture with Ethyl Acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and saturated aqueous NaCl (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by preparative reverse-phase HPLC to yield the final PROTAC.
-
Characterization: Confirm the identity and purity of the final compound using LC-MS and ¹H NMR. Lyophilize the pure fractions to obtain the PROTAC as a solid.
Protocol 2: In Vitro Evaluation of PROTAC Activity
This protocol provides a workflow to confirm the biological activity of the newly synthesized PROTAC.
Objective: To determine if the PROTAC induces the degradation of the target protein in a cellular context.
Experimental Workflow:
Caption: Standard workflow to assess PROTAC-induced protein degradation.
Step-by-Step Procedure (Western Blot):
-
Cell Seeding: Seed a relevant human cell line (e.g., a cancer cell line known to express the POI) in 6-well or 12-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare a serial dilution of the PROTAC in cell culture medium. Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) and include a vehicle control (e.g., 0.1% DMSO). Incubate for a predetermined time (e.g., 18 hours).
-
Cell Lysis: After incubation, aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and collect the lysate.
-
Lysate Preparation: Incubate the lysates on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the total protein concentration of each sample using a BCA assay.
-
Sample Preparation for SDS-PAGE: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.
-
Wash the membrane and then incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively and detect the signal using an ECL (chemiluminescence) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine the extent of degradation. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation).
Protocol 3: Advanced In Vitro and In Vivo Considerations
While synthesis and initial degradation assessment are crucial first steps, a comprehensive evaluation is necessary for lead optimization.
Advanced In Vitro Assays:
-
Ternary Complex Assays: Biophysical methods like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Affinity Selection-Mass Spectrometry (AS-MS) can confirm and quantify the formation of the ternary complex, providing mechanistic insight.[4]
-
Ubiquitination Assays: In vitro ubiquitination assays using purified components or in-cell assays can directly demonstrate the PROTAC-dependent ubiquitination of the POI.
-
ADME Profiling: Characterizing Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical. Assays for metabolic stability (using liver microsomes or hepatocytes) and cell permeability (e.g., Caco-2 assays) are essential for predicting in vivo behavior.[12][13]
In Vivo Evaluation:
-
Pharmacokinetics/Pharmacodynamics (PK/PD): In animal models (typically mice), a lead PROTAC is administered, and plasma concentrations (PK) are measured over time. Simultaneously, target tissue is collected to measure POI levels (PD), establishing a link between drug exposure and protein degradation.
-
Efficacy Studies: In disease models (e.g., tumor xenografts), the PROTAC is administered on a defined schedule to assess its therapeutic effect (e.g., tumor growth inhibition) compared to vehicle controls.
Trustworthiness and Self-Validation: Troubleshooting Common Challenges
| Challenge | Potential Cause(s) | Recommended Action(s) |
| No Protein Degradation | - Poor cell permeability- Inability to form a stable ternary complex- Linker length/composition is suboptimal- Target is not accessible to the proteasome | - Assess permeability (Caco-2).- Synthesize analogs with different linkers (length, attachment point).- Confirm target engagement and CRBN binding independently.- Use biophysical assays to study ternary complex formation. |
| "Hook Effect" | - At high concentrations, binary complexes (POI-PROTAC, CRBN-PROTAC) dominate, preventing ternary complex formation. | - This is a classic hallmark of PROTACs. Test a wider and lower concentration range to observe the bell-shaped dose-response curve. |
| Poor Solubility/PK | - PROTACs are often large and "beyond Rule of 5."[3] | - Modify linker to improve physicochemical properties (e.g., add polar groups).- Explore different formulation strategies for in vivo studies. |
| Off-Target Degradation | - POI ligand has poor selectivity.- Neosubstrate activity of the CRBN-PROTAC complex. | - Perform proteome-wide analysis (e.g., mass spectrometry) to assess selectivity.- Test a more selective POI ligand. |
Conclusion
4-Aryl-piperidine-2,6-dione derivatives are indispensable tools in the development of CRBN-recruiting PROTACs. Their well-defined interaction with Cereblon and versatile chemistry provide a robust foundation for building potent and selective protein degraders. By systematically applying the synthetic and biological evaluation protocols outlined in this guide, researchers can efficiently navigate the discovery and optimization pipeline, accelerating the development of this transformative therapeutic modality.
References
-
International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]
- Lucas, X., & Ciulli, A. (2017). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry, 60(21), 8563–8580.
- Wang, Y., Jiang, X., & Liu, J. (2021). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic.
- Sun, X., Gao, H., Yang, Y., He, M., Wu, Y., Song, Y., Tong, Y., & Rao, Y. (2019). PROTACs: great opportunities for academia and industry. Signal Transduction and Targeted Therapy, 4, 35.
- Li, P., et al. (2021). Facile and Practical Synthesis of Substituted Piperidine-2,6-diones Under Transition-Metal Free Condition. Chemistry – An Asian Journal, 16(15), 2050-2054.
- Düvel, H., et al. (2023). In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs©. RSC Medicinal Chemistry, 14(3), 436-449.
- Ciulli, A., et al. (2020). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation.
- Zhang, H., et al. (2020). Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide. Bioorganic & Medicinal Chemistry, 28(3), 115228.
-
Düvel, H., et al. (2023). In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs©. RSC Medicinal Chemistry. Retrieved from [Link]
- de Wispelaere, M. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 8, 236.
- Bond, M. J., et al. (2022). Development of biophysical assays for studies of PROTACs. Diva-Portal.org.
- Jiang, Y., et al. (2022). The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination.
- Kim, Y., & Lee, J. (2024).
- Remy, I., & Michnick, S. W. (2001). Beta-lactamase protein fragment complementation assays as in vivo and in vitro sensors of protein protein interactions.
- Almodóvar-Rivera, C. M. (2024).
- Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
-
Nuvisan. (n.d.). Direct-to-Biology Platform for Accelerated PROTAC Discovery. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-Bromophenyl)piperidine-2,6-dione. Retrieved from [Link]
Sources
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nuvisan.com [nuvisan.com]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. asset.library.wisc.edu [asset.library.wisc.edu]
- 8. 1267337-47-2|3-(4-Bromophenyl)piperidine-2,6-dione|BLD Pharm [bldpharm.com]
- 9. 3-(4-Bromophenyl)piperidine-2,6-dione | C11H10BrNO2 | CID 54520285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1137-60-6|4-(4-Bromophenyl)piperidine-2,6-dione|BLD Pharm [bldpharm.com]
- 11. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs© - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs© - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis Yield Optimization for 4-(2-Bromophenyl)piperidine-2,6-dione
Welcome to the technical support center for the synthesis of 4-(2-Bromophenyl)piperidine-2,6-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important piperidine-2,6-dione scaffold. The piperidine-2,6-dione motif is a privileged structure found in numerous bioactive molecules.[1] This guide provides troubleshooting advice and answers to frequently asked questions to facilitate a successful synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may encounter during the synthesis of this compound.
Q1: I am experiencing very low to no yield of the desired product. What are the likely causes and how can I resolve this?
A1: Low or no yield is a common issue that can stem from several factors throughout the synthetic process. Here’s a systematic approach to troubleshooting:
-
Incomplete Initial Condensation: The initial reaction to form the precursor, likely an α,β-unsaturated intermediate from 2-bromobenzaldehyde, is critical.
-
Potential Cause: Inadequate activation of the methylene compound or insufficient catalysis.
-
Suggested Solution: Ensure your base catalyst (e.g., piperidine, sodium ethoxide) is fresh and used in the correct stoichiometric amount. The reaction may benefit from azeotropic removal of water using a Dean-Stark apparatus if the condensation is reversible.
-
-
Failure of the Michael Addition or Cyclization: The formation of the piperidine-2,6-dione ring is a key step.
-
Potential Cause: The Michael acceptor may be unreactive, or the cyclization conditions may not be optimal.
-
Suggested Solution: Verify the quality of your reagents. For the cyclization step, which can be promoted by a strong base like potassium tert-butoxide, ensure anhydrous conditions as the base is sensitive to moisture.[1]
-
-
Reaction Monitoring:
-
Potential Cause: The reaction may not have reached completion, or the product may have degraded over extended reaction times.
-
Suggested Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and prevent product degradation.[2]
-
-
Incorrect Work-up Procedure:
-
Potential Cause: The product may be lost during extraction or washing steps.
-
Suggested Solution: Carefully check the pH of the aqueous layer during work-up to ensure your product is not soluble. Optimize your extraction solvent to ensure good partitioning of the desired compound.
-
Q2: My final product is contaminated with significant impurities. How can I identify and minimize them?
A2: Impurity formation is a frequent challenge. Here are some common impurities and strategies to mitigate them:
-
Unreacted Starting Materials:
-
Identification: Compare the NMR or LC-MS of your crude product with the starting materials.
-
Solution: Ensure the reaction goes to completion by monitoring with TLC. Adjusting the stoichiometry of the reactants, particularly by using a slight excess of one reagent, can help consume the limiting reagent.
-
-
Formation of Side-Products:
-
Potential Side-Products: In syntheses involving glutaric anhydride and an aniline derivative, side reactions can occur.[3] For syntheses involving Michael additions, polymerization of the acceptor can be a problem.
-
Solution: Control the reaction temperature carefully. Adding reagents slowly can help to minimize side reactions. Purification by column chromatography is often effective in removing these byproducts.[4]
-
-
Hydrolysis of the Dione Ring:
-
Potential Cause: The piperidine-2,6-dione ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.
-
Solution: Maintain neutral or mildly acidic/basic conditions during work-up and purification. Use of milder bases for the cyclization step could also be explored.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis and optimization of this compound.
Q1: What is a reliable synthetic strategy for preparing this compound?
Caption: Proposed synthetic workflow for this compound.
Q2: How can I optimize the reaction conditions to maximize the yield?
A2: Yield optimization is a multi-faceted process. Consider the following parameters:
| Parameter | Recommendation | Rationale |
| Solvent | Screen a variety of solvents with different polarities (e.g., toluene, THF, ethanol). | Solvent choice can significantly impact reaction rates and solubility of intermediates. |
| Temperature | Optimize the reaction temperature for each step. | Some steps may require heating to overcome activation energy barriers, while others may need cooling to prevent side reactions. |
| Catalyst/Base | Experiment with different bases (e.g., organic vs. inorganic) and catalyst loadings. | The strength and nature of the base can influence the reaction pathway and yield. For instance, potassium tert-butoxide is a strong, non-nucleophilic base often used for cyclizations.[1] |
| Reaction Time | Monitor the reaction progress by TLC to determine the optimal time. | Prolonged reaction times can lead to product degradation and the formation of byproducts. |
Q3: What purification methods are most effective for this compound?
A3: The choice of purification method will depend on the nature of the impurities.
-
Recrystallization: This is often a good first choice for purifying solid products. Experiment with different solvent systems to find one that provides good recovery and purity.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a powerful technique for separating compounds with different polarities.[4] A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is a good starting point.
-
Acid-Base Extraction: If you have acidic or basic impurities, an acid-base extraction during the work-up can be very effective.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Fume Hood: Conduct all reactions in a well-ventilated fume hood.
-
Reagent Handling: Be cautious when handling strong acids, bases, and flammable organic solvents. 2-bromobenzaldehyde is an irritant.
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues in the synthesis of this compound.
Sources
- 1. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]
Technical Support Center: Structure-Activity Relationship (SAR) Studies of 4-(2-Bromophenyl)piperidine-2,6-dione and Analogs
Welcome to the technical support center for researchers engaged in the structure-activity relationship (SAR) studies of 4-(2-bromophenyl)piperidine-2,6-dione and its analogs. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and detailed protocols to navigate the complexities of synthesizing and evaluating this important class of compounds. As a Senior Application Scientist, my goal is to blend established scientific principles with practical, field-tested insights to support your research endeavors.
The piperidine-2,6-dione scaffold, also known as a glutarimide, is a privileged structure in medicinal chemistry. It forms the core of the immunomodulatory imide drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide.[1][2] The primary mechanism of action for many of these molecules involves binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[2][3] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[2][4]
The this compound structure presents a key starting point for developing novel CRBN-binding moieties, potentially for applications in targeted protein degradation as PROTACs (Proteolysis Targeting Chimeras) or as novel molecular glues.[5][] The 2-bromophenyl group offers a versatile handle for further chemical modification, allowing for a systematic exploration of the SAR to optimize potency, selectivity, and pharmacokinetic properties.
This guide is structured to anticipate and address the common challenges you may encounter, from synthetic hurdles to interpreting biological data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address specific issues you might encounter during your experiments.
Part 1: Synthesis and Chemical Stability
Question 1: I am having trouble with the synthesis of my 4-aryl-piperidine-2,6-dione analogs, specifically with low yields in my Suzuki coupling reactions. What are the common pitfalls?
Answer: Low yields in Suzuki couplings for this scaffold are a frequent challenge. The primary culprit is often the acidic N-H proton of the glutarimide ring, which can interfere with the catalytic cycle of palladium-based catalysts.[7] Here’s a breakdown of potential issues and troubleshooting strategies:
-
Base Selection: The choice of base is critical. While common bases like sodium carbonate can be effective, stronger bases like cesium carbonate or potassium phosphate may improve yields. However, strong bases can also promote side reactions, including the hydrolysis of the glutarimide ring, especially in the presence of water at elevated temperatures.[7]
-
Catalyst and Ligand Choice: Not all palladium catalysts are created equal for this substrate class. Consider screening different catalyst/ligand combinations. For instance, sterically hindered and electron-rich phosphine ligands can be beneficial.[8] Catalyst systems like Pd(dppf)Cl2 have shown success in similar couplings.[1]
-
Solvent System: The solubility of both the starting materials and the product is crucial. A common issue is the precipitation of the mono-arylated intermediate, preventing the second coupling in di-substitution reactions.[1] Consider using higher boiling point solvents like dioxane or toluene to improve solubility.[1] A combination of an organic solvent with an aqueous base is standard, but the ratio may need optimization.
-
Degassing: Thoroughly degassing your reaction mixture to remove oxygen is essential to prevent the oxidation and deactivation of the palladium catalyst. The freeze-pump-thaw method is highly effective.[1]
-
Side Reactions: Be aware of potential side reactions such as protodeborylation of your boronic acid starting material.[1] Using a slight excess of the boronic acid (1.1-1.5 equivalents) can help compensate for this.
Question 2: My purified glutarimide compounds seem to degrade upon storage or in my assay buffer. What is causing this instability and how can I mitigate it?
Answer: The glutarimide ring is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, leading to ring-opening.[7] This instability can significantly impact the reliability of your biological data.
-
pH of Solutions: Ensure that your storage solutions and assay buffers are within a stable pH range, typically close to neutral (pH 6.8-7.4). Avoid prolonged exposure to basic conditions.
-
Storage Conditions: For long-term storage, it is advisable to keep your compounds as dry solids at low temperatures (-20°C or -80°C). If you must store them in solution, use an anhydrous aprotic solvent like DMSO and store at low temperatures. However, be mindful of potential precipitation at lower temperatures.[9]
-
Chemical Stability in Cell Culture Media: Be aware that standard cell culture media can be slightly basic and may cause hydrolysis of your compounds over the course of a multi-day experiment.[10] It is good practice to assess the stability of your lead compounds in your specific assay media over the experimental timeframe. This can be done by incubating the compound in the media and analyzing its integrity by LC-MS at different time points.
Part 2: Biological Evaluation and Data Interpretation
Question 3: I am not observing the expected biological activity in my cell-based assays. What are some common experimental issues?
Answer: A lack of activity can stem from several factors, ranging from compound properties to assay design.
-
Compound Solubility: Poor aqueous solubility is a major reason for a lack of apparent activity.[11] Even if your compound dissolves in your DMSO stock, it may precipitate when diluted into the aqueous assay buffer. This reduces the effective concentration of your compound in the assay.[11]
-
Troubleshooting: Visually inspect for precipitation after dilution. Consider using a lower final concentration or incorporating a small percentage of a co-solvent like PEG400 or Tween-80 in your final assay medium, ensuring the solvent itself does not affect the cells.
-
-
Cell Permeability: The ability of your compound to cross the cell membrane is crucial for intracellular targets like CRBN. Highly polar or very large molecules may have poor permeability. While difficult to directly measure without specific assays, you can infer potential issues from the compound's calculated LogP.
-
Assay Interference: Some compounds can interfere with the assay readout itself. For example, highly colored compounds can interfere with colorimetric assays, and fluorescent compounds can interfere with fluorescence-based readouts.[12] Always run a control with your compound in the absence of cells to check for assay interference.
-
Off-Target Effects: Your compound might be cytotoxic through a mechanism unrelated to its intended target, which can confound your results.[13] It is important to perform counter-screens or use target engagement assays to confirm that the observed phenotype is due to the intended mechanism of action.
Question 4: How do I know if my this compound analog is binding to Cereblon?
Answer: Confirming target engagement with CRBN is a critical step in your SAR studies. Several methods can be employed:
-
Competitive Binding Assays: These assays use a known fluorescently labeled CRBN ligand (a "tracer") and measure the ability of your compound to displace it. A decrease in the fluorescence signal indicates that your compound is binding to CRBN.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses the thermal stability of a protein in the presence of a ligand. Ligand binding typically stabilizes the protein, leading to a higher melting temperature.
-
Co-immunoprecipitation (Co-IP): In this assay, CRBN is immunoprecipitated from cell lysates treated with your compound. If your compound promotes the interaction of CRBN with a known neosubstrate (like IKZF1 or IKZF3), you will observe an increase in the amount of the neosubstrate that co-precipitates with CRBN.[4]
-
Neosubstrate Degradation Assays: Since the binding of IMiDs to CRBN leads to the degradation of specific neosubstrates, you can measure the levels of these proteins (e.g., IKZF1, IKZF3, GSPT1) by Western blotting or proteomics after treating cells with your compound.[14] A dose-dependent decrease in the levels of these proteins is strong evidence of CRBN-dependent activity.
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a starting point for the synthesis of 4-aryl-piperidine-2,6-dione analogs. Optimization of the catalyst, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (or other aryl halide precursor)
-
Aryl boronic acid or pinacol ester
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., Cs2CO3)
-
Solvent (e.g., 1,4-dioxane)
-
Water (degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), the aryl boronic acid (1.2 eq), and Cs2CO3 (2.0 eq).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio). The reaction concentration is typically between 0.1 and 0.5 M.
-
Heat the reaction mixture to 80-100°C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Western Blot for Neosubstrate Degradation
This protocol details how to assess the degradation of the CRBN neosubstrates IKZF1 and IKZF3.
Materials:
-
Cell line expressing CRBN, IKZF1, and IKZF3 (e.g., MM.1S multiple myeloma cells)
-
Your test compound
-
DMSO (vehicle control)
-
Protease inhibitor cocktail
-
RIPA buffer
-
BCA protein assay kit
-
Primary antibodies (anti-IKZF1, anti-IKZF3, anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with your compound at various concentrations (e.g., 0.01, 0.1, 1, 10 µM) for a set time (e.g., 24 hours). Include a DMSO vehicle control.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer containing a protease inhibitor cocktail.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (e.g., anti-IKZF1, anti-IKZF3, and a loading control antibody) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the extent of protein degradation relative to the loading control.
Data Presentation and Visualization
Table 1: Example SAR Data for 4-Aryl-piperidine-2,6-dione Analogs
| Compound | R-group on Phenyl Ring | CRBN Binding IC50 (µM) | IKZF1 Degradation DC50 (µM) |
| 1 | H | > 50 | > 50 |
| 2 | 4-F | 15.2 | 25.8 |
| 3 | 4-Cl | 10.5 | 18.3 |
| 4 | 4-Br | 8.1 | 12.5 |
| 5 | 4-CH3 | 22.4 | 35.1 |
| 6 | 3-F | 18.9 | 30.2 |
| 7 | 2-F | 45.3 | > 50 |
| 8 (Lead) | 2-Br | 5.6 | 8.9 |
This is example data and does not reflect actual experimental results.
Diagrams
Caption: Logical relationship in SAR studies of 4-phenyl-piperidine-2,6-dione analogs.
Caption: A typical experimental workflow for SAR studies.
References
Sources
- 1. reddit.com [reddit.com]
- 2. Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thalidomide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2021105334A1 - Piperidine-2, 6-dione derivatives which bind to cereblon, and methods of use thereof - Google Patents [patents.google.com]
- 7. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00886G [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Problems and challenges in the development and validation of human cell-based assays to determine nanoparticle-induced immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 4-(2-Bromophenyl)piperidine-2,6-dione Derivatives in Targeted Protein Degradation
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In the rapidly evolving field of targeted protein degradation (TPD), the strategic design of small molecules that can hijack the cellular ubiquitin-proteasome system is paramount. Among the various scaffolds utilized to engage E3 ubiquitin ligases, derivatives of 4-(2-Bromophenyl)piperidine-2,6-dione have emerged as a cornerstone for the development of molecular glues and Proteolysis Targeting Chimeras (PROTACs). These compounds, structurally related to thalidomide, bind to the Cereblon (CRBN) substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex, inducing the degradation of specific target proteins.[1][2] This guide provides a comparative analysis of key derivatives, focusing on their structure-activity relationships, degradation efficacy, and the experimental methodologies used for their characterization.
The Core Scaffold: Understanding the this compound Moiety
The this compound scaffold is a privileged structure in the design of CRBN-recruiting molecules. The glutarimide ring is essential for binding to a hydrophobic pocket within CRBN, forming crucial hydrogen bonds.[3] The phenyl ring provides a versatile platform for chemical modification, allowing for the fine-tuning of binding affinity, neosubstrate specificity, and the attachment of linkers for the creation of PROTACs. The position of the bromine atom on the phenyl ring, as well as the introduction of other substituents, can significantly impact the molecule's biological activity.
Comparative Analysis of Key Derivatives
The therapeutic potential and degradation profile of this compound derivatives are dictated by subtle structural modifications. These changes can influence binding affinity for CRBN, the stability of the ternary complex (CRBN-degrader-target protein), and ultimately, the efficiency and selectivity of target protein degradation.
Pomalidomide and Lenalidomide: The Archetypal Analogs
While not direct derivatives of the this compound core, pomalidomide and lenalidomide are foundational immunomodulatory drugs (IMiDs) that share the critical glutarimide moiety and serve as benchmarks for comparison. Their primary mechanism of action involves the CRBN-mediated degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for B-cell development.
Phenyl-Glutarimides (PGs) as Alternative CRBN Binders
Recent research has focused on developing alternative CRBN binders to overcome the inherent instability of IMiDs.[4] Phenyl-glutarimides (PGs) represent a promising class of such molecules. A comparative study of PG-based BET PROTACs with their IMiD counterparts revealed that while both effectively degraded BRD4, the PG-based degraders exhibited distinct pharmacological profiles.[5]
| Compound Class | CRBN Binding Affinity (IC50) | Target Protein Degradation | Key Features |
| IMiDs (e.g., Pomalidomide) | High (nM range) | Potent degradation of IKZF1/3 | Well-established, but can have off-target effects.[6] |
| Phenyl-Glutarimides (PGs) | Moderate to High (µM to nM range) | Effective degradation of target proteins (e.g., BRD4) | Can offer improved stability and modified neosubstrate profiles.[4][5] |
| MeO-PG Derivatives | IC50 = 3.158 µM | Parent binder for more potent PROTACs | Methoxy substitution can modulate binding affinity.[5] |
| PG Analogue with Shortened Linker | IC50 = 0.540 µM | Enhanced CRBN binding | Demonstrates the impact of linker modification on affinity.[5] |
Table 1: Comparative data of representative CRBN-binding derivatives.
Mechanism of Action: The Molecular Glue Principle
The primary mechanism of action for these derivatives is to act as "molecular glues," inducing a novel protein-protein interaction between CRBN and a target protein (the "neosubstrate").[7][8] This induced proximity leads to the ubiquitination of the neosubstrate by the CRL4CRBN complex, marking it for degradation by the 26S proteasome.[9]
Figure 1: The molecular glue mechanism of action for this compound derivatives.
Experimental Protocols for Characterization
The rigorous evaluation of these derivatives requires a suite of biochemical and cellular assays to determine their binding affinity, degradation efficacy, and selectivity.
CRBN Binding Assays
Objective: To quantify the binding affinity of the derivative to the CRBN protein.
Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
-
Reagents: Biotinylated CRBN, Europium-labeled anti-biotin antibody, and a fluorescently labeled tracer that binds to the same site as the test compound.
-
Procedure: a. Incubate a fixed concentration of biotinylated CRBN and the Europium-labeled antibody. b. Add the fluorescent tracer. c. Add varying concentrations of the test compound. d. Excite the Europium donor at 340 nm and measure the emission of both the donor (615 nm) and the acceptor (665 nm).
-
Data Analysis: The decrease in the FRET signal with increasing concentrations of the test compound is used to calculate the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.
Target Protein Degradation Assays
Objective: To measure the extent of target protein degradation induced by the derivative in a cellular context.
Method: Western Blotting
-
Cell Culture and Treatment: a. Plate cells (e.g., human cancer cell lines) and allow them to adhere. b. Treat the cells with varying concentrations of the derivative or a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, 24 hours).[7]
-
Protein Extraction: a. Wash the cells with cold PBS. b. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. c. Quantify the protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: a. Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins to a nitrocellulose or PVDF membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin). e. Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. The DC50 value (concentration for 50% degradation) can then be determined.
Figure 2: A simplified workflow for determining target protein degradation via Western blotting.
Future Perspectives and Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel targeted protein degraders. Future research will likely focus on:
-
Expanding the Neosubstrate Scope: Identifying new derivatives that can recruit and degrade previously "undruggable" proteins.[10][11]
-
Improving Selectivity: Fine-tuning the chemical structure to minimize off-target effects and enhance the therapeutic window.[6]
-
Overcoming Resistance: Designing next-generation degraders that can overcome acquired resistance mechanisms to conventional inhibitors.[6]
References
A comprehensive list of references is provided below for further reading and verification.
References
-
National Institutes of Health (NIH). A Platform for the Rapid Synthesis of Molecular Glues (Rapid-Glue) under Miniaturized Conditions for Direct Biological Screening. Available from: [Link]
-
ResearchGate. Structures of cereblon binders and related PROTACs. Available from: [Link]
-
National Institutes of Health (NIH). Targeted protein degradation of PDE4 shortforms by a novel proteolysis targeting chimera. Available from: [Link]
-
ResearchGate. Structure activity relationship. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. Available from: [Link]
-
bioRxiv. Discovery of CRBN-dependent WEE1 Molecular Glue Degraders from a Multicomponent Combinatorial Library. Available from: [Link]
-
National Institutes of Health (NIH). Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. Available from: [Link]
- Google Patents. CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
-
bioRxiv. Engineering CRBN for rapid identification of next generation binders. Available from: [Link]
-
National Institutes of Health (NIH). Targeted protein degradation: advances in drug discovery and clinical practice. Available from: [Link]
-
Royal Society of Chemistry. Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. Available from: [Link]
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ACS Publications. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic. Available from: [Link]
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MDPI. Synthesis and Biological Evaluation of Novel Bufalin Derivatives. Available from: [Link]
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National Institutes of Health (NIH). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Available from: [Link]
-
SciSpace. The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation. Available from: [Link]
-
bioRxiv. Unveiling the hidden interactome of CRBN molecular glues with chemoproteomics. Available from: [Link]
-
ACS Publications. Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Available from: [Link]
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MDPI. Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. Available from: [Link]
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Precise PEG. 3-(4-bromophenyl)piperidine-2,6-dione. Available from: [Link]
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NJ Bio, Inc. Targeted Protein Degraders. Available from: [Link]
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Royal Society of Chemistry. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. Available from: [Link]
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ChemRxiv. Rational Design of Molecular Glues: Breakthroughs and Perspectives. Available from: [Link]
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National Institutes of Health (NIH). Design, synthesis and biological evaluation of novel pyrimidinedione derivatives as DPP-4 inhibitors. Available from: [Link]
-
National Institutes of Health (NIH). Recent advances in targeted protein degraders as potential therapeutic agents. Available from: [Link]
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National Institutes of Health (NIH). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Available from: [Link]
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National Institutes of Health (NIH). Recent advances in targeted protein degraders as potential therapeutic agents. Available from: [Link]
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PubChem. 3-(4-bromophenyl)piperidine-2,6-dione. Available from: [Link]
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Autech. CAS#1267337-47-2 | 3-(4-bromophenyl)piperidine-2,6-dione. Available from: [Link]
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- 9. Targeted protein degradation of PDE4 shortforms by a novel proteolysis targeting chimera - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Synthesis of 4-(2-Bromophenyl)piperidine-2,6-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 4-Arylpiperidine-2,6-dione Scaffold
The 4-(2-Bromophenyl)piperidine-2,6-dione scaffold is a crucial building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. As a derivative of glutarimide, it serves as a key structural motif for engaging with the Cereblon (CRBN) E3 ubiquitin ligase, enabling the development of Proteolysis Targeting Chimeras (PROTACs) and molecular glues. The precise synthesis of this and related compounds is paramount to advancing novel therapeutics. This guide provides a comparative analysis of two prominent synthetic strategies for obtaining this compound, offering insights into the practical considerations and underlying chemical principles of each approach.
Methodology 1: Direct Cyclization via Condensation of 2-Bromophenylacetic Acid and Glutamine
One of the most straightforward conceptual approaches to the synthesis of this compound involves the condensation of a substituted phenylacetic acid with a glutamine derivative, followed by cyclization. This method builds the piperidine-2,6-dione ring with the desired aryl substituent already in place.
Scientific Rationale and Mechanistic Insights
This synthetic route leverages the nucleophilic character of the amino group of glutamine to attack the activated carboxyl group of 2-bromophenylacetic acid, forming an amide bond. The subsequent intramolecular cyclization is typically thermally or acid-catalyzed, leading to the formation of the glutarimide ring. The choice of coupling agents and reaction conditions is critical to ensure high yields and minimize side reactions.
Experimental Protocol: A Representative Procedure
A plausible experimental protocol for this method is as follows:
-
Amide Formation: To a solution of 2-bromophenylacetic acid (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or dimethylformamide (DMF), is added a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq). The mixture is stirred at room temperature for 15-30 minutes. L-glutamine methyl ester hydrochloride (1.1 eq) is then added, and the reaction is stirred at room temperature for 12-24 hours.
-
Work-up and Purification of Intermediate: The reaction mixture is filtered to remove any precipitated urea byproduct (if DCC is used). The filtrate is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude intermediate can be purified by column chromatography.
-
Cyclization: The purified intermediate is dissolved in a high-boiling point solvent such as toluene or xylene. A catalytic amount of a strong acid, like p-toluenesulfonic acid (p-TSA), is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water and methanol formed during the reaction. The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
Final Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is purified by recrystallization or column chromatography to yield this compound.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via direct cyclization.
Methodology 2: Palladium-Catalyzed Cross-Coupling of a Pre-formed Glutarimide Scaffold
An alternative and often more versatile approach involves the construction of the 4-arylpiperidine-2,6-dione via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This method allows for the late-stage introduction of the aryl group, which can be advantageous for creating a library of analogs.
Scientific Rationale and Mechanistic Insights
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of an organohalide (in this case, a 4-halopiperidine-2,6-dione) to the Pd(0) catalyst, followed by transmetalation with an organoboron reagent (2-bromophenylboronic acid), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of palladium catalyst, ligand, and base is crucial for achieving high efficiency and selectivity. Recent advances have focused on developing methodologies compatible with the glutarimide scaffold.[1]
Experimental Protocol: A Representative Procedure
A representative experimental protocol for this method is as follows:
-
Preparation of 4-Bromopiperidine-2,6-dione: The synthesis of the 4-bromopiperidine-2,6-dione starting material is a necessary prerequisite. This can be achieved through various methods, such as the bromination of a suitable precursor.
-
Suzuki-Miyaura Coupling: In a reaction vessel, 4-bromopiperidine-2,6-dione (1.0 eq), 2-bromophenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 eq), and a base like potassium carbonate or cesium carbonate (2.0-3.0 eq) are combined in a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Reaction Execution: The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen) and then heated to a temperature ranging from 80 to 120 °C for several hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent such as ethyl acetate. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford this compound.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura cross-coupling.
Comparative Analysis of Synthesis Methods
| Feature | Methodology 1: Direct Cyclization | Methodology 2: Palladium-Catalyzed Cross-Coupling |
| Starting Materials | 2-Bromophenylacetic acid, L-glutamine derivative | 4-Halopiperidine-2,6-dione, 2-Bromophenylboronic acid |
| Key Transformation | Amide coupling and intramolecular cyclization | Suzuki-Miyaura cross-coupling |
| Number of Steps | Generally fewer linear steps | May require synthesis of the 4-halopiperidine-2,6-dione precursor |
| Versatility | Less versatile for analog synthesis | Highly versatile for late-stage functionalization and library synthesis |
| Potential Challenges | Potential for low yields in cyclization, racemization | Catalyst poisoning, purification from metal residues, availability of boronic acids |
| Scalability | Can be scalable with process optimization | Generally scalable, but cost of catalyst and ligands can be a factor |
| Reagent Toxicity | Coupling reagents can be hazardous | Palladium catalysts can be toxic and require careful removal |
Conclusion and Future Perspectives
Both the direct cyclization and palladium-catalyzed cross-coupling methods offer viable pathways to this compound. The choice of method will largely depend on the specific goals of the research. For the rapid synthesis of the target compound from readily available starting materials, the direct cyclization approach may be preferred. However, for projects requiring the synthesis of a diverse library of analogs with various aryl substitutions, the Suzuki-Miyaura cross-coupling offers superior versatility and efficiency in the long run.
Future advancements in this area will likely focus on the development of more efficient and stereoselective cyclization catalysts, as well as more robust and air-stable palladium catalysts for cross-coupling reactions. The continued evolution of synthetic methodologies for constructing these vital glutarimide-based scaffolds will undoubtedly accelerate the discovery of new and more effective therapeutics.
References
- A list of cited references would be compiled here based on the specific literature sources used to develop the detailed protocols and data. Since this is a generated guide, real-world references would be inserted here.
-
Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Chemical Biology, 2023. [Link][1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
